3,5-Dimethyl-4-nitroisoxazole

Catalog No.
S706967
CAS No.
1123-49-5
M.F
C5H6N2O3
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-4-nitroisoxazole

CAS Number

1123-49-5

Product Name

3,5-Dimethyl-4-nitroisoxazole

IUPAC Name

3,5-dimethyl-4-nitro-1,2-oxazole

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C5H6N2O3/c1-3-5(7(8)9)4(2)10-6-3/h1-2H3

InChI Key

PMQFLWLYAXYFHG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NO1)C)[N+](=O)[O-]

The exact mass of the compound 3,5-Dimethyl-4-nitroisoxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93420. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dimethyl-4-nitroisoxazole (CAS: 1123-49-5) is a highly activated heterocyclic building block essential for advanced organic synthesis and pharmaceutical manufacturing. Characterized by an isoxazole core with a strongly electron-withdrawing nitro group at the 4-position, this compound exhibits a unique reactivity profile compared to standard un-nitrated isoxazoles . The nitro group serves a dual purpose: it acts as a direct precursor for reduction to the corresponding 4-amino derivative—a critical intermediate for sulfonamide antibiotics—and it strongly activates the adjacent 5-methyl group via mesomeric effects . This regioselective activation transforms the molecule into a versatile vinylogous pronucleophile and a masked carboxylic acid surrogate, making it a preferred starting material for complex C-C bond formations, multicomponent reactions, and asymmetric organocatalysis.

Substituting 3,5-dimethyl-4-nitroisoxazole with its un-nitrated analog, 3,5-dimethylisoxazole, fundamentally fails in both reactivity and process safety. In un-nitrated 3,5-dimethylisoxazole, the methyl groups lack the necessary electron withdrawal to undergo mild, base-catalyzed or catalyst-free C-C bond formations (such as Knoevenagel condensations or Henry reactions) [1]. Consequently, buyers attempting to use the un-nitrated baseline must perform a direct nitration step in-house to achieve the required reactivity. This forces the handling of highly hazardous, corrosive reagents like fuming nitric acid in concentrated sulfuric acid at 0°C, or expensive triflic anhydride with tetramethylammonium nitrate [1]. Procuring the pre-nitrated 3,5-dimethyl-4-nitroisoxazole eliminates this highly exothermic, dangerous synthetic bottleneck, ensuring immediate access to the regioselectively activated 5-methyl position while bypassing complex workups and variable nitration yields.

Regioselective 5-Methyl Activation for Mild Condensations

The presence of the 4-nitro group dramatically alters the acidity of the adjacent 5-methyl group. When subjected to Knoevenagel condensation with substituted benzaldehydes using catalytic piperidine, 3,5-dimethyl-4-nitroisoxazole selectively yields 3-methyl-4-nitro-5-styrylisoxazole derivatives in 84–96% yields [1]. In contrast, the un-nitrated 3,5-dimethylisoxazole baseline remains completely unreactive under these mild conditions due to insufficient methyl group activation [1]. This extreme regioselectivity allows chemists to functionalize the 5-position exclusively while leaving the 3-methyl group intact.

Evidence DimensionCondensation Yield (5-Styryl Derivative Formation)
Target Compound Data84-96% yield under mild basic conditions
Comparator Or Baseline3,5-Dimethylisoxazole (Unreactive under identical conditions)
Quantified DifferenceAbsolute difference in reactivity; target achieves up to 96% yield while comparator fails to react.
ConditionsKnoevenagel condensation with benzaldehydes in ethanol with catalytic piperidine.

Allows buyers to perform regioselective functionalizations at the 5-position without harsh conditions or complex protecting group strategies.

Elimination of Hazardous Nitration Bottlenecks

Buyers considering in-house synthesis from 3,5-dimethylisoxazole face significant process safety and handling hurdles. Direct nitration requires harsh conditions, such as fuming nitric acid with concentrated sulfuric acid at 0°C (yielding ~72%) or the use of expensive triflic anhydride with tetramethylammonium nitrate (yielding ~96%) [1]. By procuring 3,5-dimethyl-4-nitroisoxazole directly, manufacturers eliminate this hazardous, highly exothermic step entirely, instantly securing >98% pure material and avoiding the regulatory and safety overhead associated with aggressive nitrating agents [1].

Evidence DimensionSynthetic Step Elimination & Yield
Target Compound DataDirect Procurement (>98% purity, 0 in-house nitration steps)
Comparator Or BaselineIn-house nitration of 3,5-dimethylisoxazole (~72-96% yield, requires fuming HNO3/H2SO4 or triflic anhydride)
Quantified DifferenceEliminates 1 highly hazardous synthetic step and avoids 4-28% yield loss from in-house nitration.
ConditionsElectrophilic aromatic nitration at 0°C to room temperature.

Procuring the pre-nitrated compound bypasses a highly exothermic and corrosive reaction, significantly improving laboratory safety and process throughput.

Performance as a Vinylogous Pronucleophile in Asymmetric Synthesis

Beyond simple condensations, 3,5-dimethyl-4-nitroisoxazole serves as an exceptional vinylogous pronucleophile in asymmetric organocatalysis. In allylic-allylic alkylations with Morita-Baylis-Hillman carbonates, it delivers target dicarboxylic acid precursors in up to 92% yield with excellent enantiocontrol[1]. Unlike standard aliphatic nucleophiles, the isoxazole ring in these adducts can be subsequently cleaved to reveal a carboxylic acid group, making this compound a highly valuable, stable surrogate for complex asymmetric syntheses such as the production of γ-amino acids [1].

Evidence DimensionEnantioselective Alkylation Yield
Target Compound DataUp to 92% yield with excellent enantiocontrol
Comparator Or BaselineStandard aliphatic pronucleophiles (Often lack downstream cleavability)
Quantified DifferenceProvides equivalent high yields (92%) but adds the unique capability of downstream ring-cleavage to a carboxylic acid.
ConditionsAllylic-allylic alkylation of Morita-Baylis-Hillman carbonates using cinchona alkaloid catalysts.

It acts as a highly effective, stable masked carboxylic acid surrogate, streamlining the synthesis of advanced chiral pharmaceutical intermediates.

Synthesis of Sulfonamide Antibiotics and Antimicrobials

Directly leveraging its core structure, 3,5-dimethyl-4-nitroisoxazole is the premier precursor for 4-amino-3,5-dimethylisoxazole via straightforward nitro reduction. This amine is the critical building block for synthesizing sulfisoxazole and related antibacterial agents, making the nitro compound an essential raw material for pharmaceutical manufacturing [1].

Catalyst-Free Synthesis of Isoxazole-Oxindole Hybrids

Taking advantage of the highly activated 5-methyl group, this compound is ideal for vinylogous Henry reactions with isatins. This reaction can be performed in water under catalyst-free conditions at 50°C, yielding complex 3-substituted-3-hydroxy isoxazole-oxindole hybrids in 82–99% yields, making it highly attractive for green chemistry workflows[2].

Asymmetric Organocatalysis for γ-Amino Acid Derivatives

Because the 3,5-dimethyl-4-nitroisoxazole core functions as a masked carboxylic acid surrogate, it is heavily utilized in enantioselective 1,6-Michael additions and allylic alkylations. This makes it a strategic starting material for the synthesis of complex chiral targets, including pregabalin analogs and other dicarboxylic acid derivatives [3].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1123-49-5

Wikipedia

3,5-Dimethyl-4-nitroisoxazole

Dates

Last modified: 08-15-2023

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